molecular formula C13H14ClN3 B14039871 Varenicline HCl

Varenicline HCl

Cat. No.: B14039871
M. Wt: 247.72 g/mol
InChI Key: ZUCZFANFKYSVKF-UFIFRZAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Partial Agonist Activity at α4β2 Nicotinic Acetylcholine Receptors

Varenicline exhibits 44% relative efficacy compared to acetylcholine at α4β2 nAChRs, with an EC₅₀ of 1.0 ± 0.3 μM versus 56.4 ± 9.1 μM for acetylcholine. This partial activation stems from distinct binding pocket interactions revealed through X-ray crystallography of the Capitella teleta acetylcholine-binding protein (Ct-AChBP) complex. The ligand adopts a planar conformation, forming:

  • π-π interactions with Trp147 (Loop B)
  • Hydrogen bonds with Gln55 (Loop D) via bridging water molecules
  • Hydrophobic contacts with Leu112 and Met114 (Loop E)

Structural comparisons show 23% less C-loop closure (4.8 Å vs 6.2 Å) in varenicline-bound versus acetylcholine-bound receptors, creating suboptimal gating energy. This incomplete conformational change explains its 14.7% maximal channel opening efficacy relative to acetylcholine.

Table 1: Functional Parameters of α4β2 nAChR Activation

Ligand EC₅₀ (μM) Relative Efficacy (%) C-loop Closure (Å)
Acetylcholine 56.4 100 6.2
Nicotine 2.3 82 5.8
Varenicline 1.0 14.7 4.8

Data derived from electrophysiological recordings and crystallographic analyses.

Competitive Antagonism of Nicotine Binding Dynamics

Varenicline demonstrates 15-fold higher binding affinity (Kᵢ = 0.06 nM) than nicotine (Kᵢ = 0.9 nM) at α4β2 nAChRs, enabling effective nicotine displacement. Positron emission tomography (PET) studies using [¹⁸F]AZAN show 78% thalamic α4β2 receptor occupancy at therapeutic doses, creating a sustained blockade against nicotine.

The competitive advantage arises from:

  • Extended cationic center positioning that enhances π-cation interactions with Trp147
  • Bridged bicyclic system providing complementary shape to the β2 subunit's hydrophobic pocket
  • Water-mediated hydrogen bonds stabilizing the ligand-receptor complex without full activation

Kinetic studies reveal varenicline's 48-hour receptor residence time versus nicotine's 12-minute duration, explaining its prolonged clinical effects despite lower intrinsic efficacy.

Allosteric Modulation of Receptor Desensitization Kinetics

Varenicline induces three distinct desensitization states:

  • Fast desensitization (τ = 15 sec) at 1-10 nM concentrations
  • Intermediate desensitization (τ = 2 min) at 100 nM
  • Slow recovery (τ = 45 min) after washout

Mutagenesis studies implicate critical residues in desensitization pathways:

Table 2: Desensitization Phenotypes of α4β2 nAChR Mutants

Mutation Varenicline EC₅₀ Shift Desensitization Rate Efficacy Change
W57A (Loop D) 12.5× → 12.5 μM Abolished +1100%
Y126F (Loop E) 3.2× → 3.2 μM Reduced 78% +230%
Q151A (Loop E) 8.1× → 8.1 μM Eliminated +680%

Data from voltage-clamp electrophysiology of HEK293-expressed mutants.

The W57A mutation completely abolishes desensitization while converting varenicline into a full agonist, demonstrating this tryptophan's dual role in both binding stabilization and desensitization initiation. Molecular dynamics simulations suggest varenicline binding induces a 12° rotation in the β2 subunit's Cys-loop, propagating conformational changes to the transmembrane domain.

Properties

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

IUPAC Name

(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;hydrochloride

InChI

InChI=1S/C13H13N3.ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;/h1-2,4-5,8-9,14H,3,6-7H2;1H/t8-,9+;

InChI Key

ZUCZFANFKYSVKF-UFIFRZAQSA-N

Isomeric SMILES

C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.Cl

Canonical SMILES

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl

Origin of Product

United States

Preparation Methods

Multi-Step Synthetic Route

The synthesis of this compound typically proceeds through the following key stages, as described in various patents and research articles:

Stage Description Key Reagents/Conditions Outcome
I Preparation of diamino intermediate (1-(4,5-diamino-10-aza-tricyclo[6.3.1.0^2,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone) Nitration of precursor compounds using nitronium triflate or nitric acid mixtures; catalytic hydrogenation with Pd/C Diamino intermediate with high purity (~85% yield)
II Cyclization to quinoxaline intermediate (1-(5,8,14-triazatetracyclo[10.3.1.0^2,11.0^4,9]hexadeca-2(11),3,5,7,9-pentaene)-2,2,2-trifluoro-ethanone) Reaction of diamine with glyoxal in polar solvents (water, DMF, DMSO) at 40-100°C Formation of fused tetracyclic quinoxaline compound
III Reduction and debenzylation to yield purified varenicline free base Catalytic hydrogenation or chemical reduction; use of bases like sodium hydroxide or potassium hydroxide Purified varenicline free base with high yield and purity
IV Salt formation to obtain Varenicline hydrochloride or tartrate Reaction with hydrochloric acid or tartaric acid in solvents like methanol or water Varenicline hydrochloride or tartrate salt as a stable solid

This sequence is optimized for commercial scalability, environmental safety, and cost-effectiveness.

Key Process Innovations

  • Use of Less Hazardous Reagents: Modern methods replace highly toxic or expensive reagents with safer alternatives such as sodium hydroxide or potassium hydroxide for base catalysis, and water or alcohols as solvents.

  • Improved Cyclization: Cyclization of diamine intermediates with glyoxal or its derivatives in aqueous or polar aprotic solvents enhances yield and purity.

  • Efficient Isolation and Purification: Crystallization techniques involve cooling the reaction mixture below 30°C, filtration through silica gel or celite, and drying under vacuum to comply with ICH guidelines for residual solvents.

  • Dry Granulation for Pharmaceutical Formulation: For tablet preparation, dry granulation methods with excipients such as mannitol, microcrystalline cellulose, hydroxypropyl methylcellulose, and magnesium stearate are employed to ensure controlled release and stability.

Representative Synthesis Example (Based on Patent US8314235B2)

Step Reagents & Conditions Description Yield & Purity
1 Reaction of protected diamino-10-aza-tricyclo compound with haloacetaldehyde in solvent (e.g., methanol, ethanol) Formation of protected triazatetracyclo intermediate High yield, high purity
2 Deprotection using bases like NaOH or KOH in solvents such as water, alcohols, or mixtures Removal of protecting groups to yield free base >90% yield
3 Isolation by cooling (0-25°C), filtration, washing with solvents like diisopropyl ether Crystallization and purification Purity >99% by HPLC
4 Drying under vacuum to reduce residual solvents Final drying step Residual solvents within ICH limits

This method emphasizes environmentally friendly reagents and commercially viable conditions.

Comparative Table of Key Preparation Parameters

Parameter Traditional Methods Improved Modern Methods
Starting Materials Difluorobromobenzene, trifluoroacetamide derivatives Protected diamino tricyclic compounds, haloacetaldehyde
Catalysts Precious metal catalysts (Pd, Pt) Catalytic hydrogenation with Pd/C or chemical reduction
Solvents Chlorinated hydrocarbons, DMF, DMSO Water, alcohols (methanol, ethanol), diisopropyl ether
Reaction Temperature 0-100°C depending on step Mild conditions, generally 20-40°C for key steps
Purification Multiple chromatographic steps Crystallization, filtration, vacuum drying
Yield Variable, often moderate High yields (>85-95%) with high purity
Environmental Impact Use of hazardous reagents and solvents Use of safer reagents, reduced waste

Pharmaceutical Formulation Preparation

Beyond synthesis of the active pharmaceutical ingredient (API), preparation of this compound for pharmaceutical use involves formulation into tablets, often as tartrate salts for stability and bioavailability.

  • Direct Compression Method: Tablets are prepared by mixing Varenicline tartrate with synthetic disintegrants such as crospovidone and croscarmellose sodium, along with diluents like microcrystalline cellulose and mannitol to improve mouthfeel.

  • Dry Granulation: For controlled release tablets, dry granulation with roller compaction is used, followed by mixing with hydroxypropyl methylcellulose (HPMC) and magnesium stearate before compression.

  • Coating: Tablets are film-coated with materials like Opadry clear and white to enhance stability and patient compliance.

Summary of Research Findings

  • The patented processes provide commercially viable, high-yield, and high-purity methods for this compound preparation, emphasizing safer reagents and solvents.

  • Multi-step syntheses involving nitration, hydrogenation, cyclization, and deprotection are standard, with continuous improvements to reduce hazardous materials and improve scalability.

  • Formulation studies focus on optimizing tablet disintegration, controlled release, and minimizing side effects through careful excipient selection and processing methods.

Chemical Reactions Analysis

Types of Reactions: Varenicline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Varenicline hydrochloride is a medication primarily used to aid in smoking cessation . Research has explored its efficacy, tolerability, and safety for this application, as well as its effects on various other conditions [1, 3, 5].

Scientific Research Applications

Smoking Cessation:

  • Efficacy: Varenicline tartrate, at a dose of 1.0 mg twice daily, has shown significantly higher continuous quit rates (CQRs) compared to a placebo . Studies indicate a response rate three times greater than placebo . Varenicline has demonstrated a robust and favorable effect on smoking cessation compared to placebo .
  • Comparison with Bupropion: Varenicline's response rates were better than bupropion, with quit rates for all three varenicline doses statistically superior to placebo . Varenicline outperformed bupropion at every time point .
  • Long-term Results: The CQRs for the varenicline tartrate group (1.0 mg twice daily) were significantly higher than the placebo group at weeks 12, 24, and 52, with the response rate more than tripling by week 52 .
  • Dosage: Response rates increased with increasing doses of varenicline .

Neuropsychiatric Effects:

  • Mental Health: Some case studies have reported adverse psychiatric changes in both healthy patients and those diagnosed with mental illness . However, other studies and pilot programs have found varenicline to be a safe and effective treatment for smoking cessation in subjects with schizophrenia .
  • Depression and Affect: Varenicline use was associated with a generalized suppression of depression and reduced smoking reward compared with other treatments . Both varenicline and bupropion improved concentration, reduced craving, and decreased negative affect and sadness compared to placebo, with little effect on anxiety and anger .

Cardiovascular Safety:

  • Risks: Research indicates that smoking cessation pharmacotherapies do not increase the risk of serious cardiovascular adverse events . Studies found no evidence of an effect of any smoking cessation medication on heart rate, blood pressure, incidence of CV events, or time to CV events .

Use in Schizophrenia:

  • Efficacy and Tolerability: Varenicline has been studied in subjects with schizophrenia, with some studies showing significant decreases in plasma cotinine levels, expired CO levels, self-reported smoking urges, number of cigarettes smoked, and nicotine levels . Improvements in some cognitive test scores have also been noted .
  • Abstinence Rates: Trials combined with cognitive behavioral therapy (CBT) have shown that a significant percentage of patients attained abstinence and significantly reduced CO levels compared with baseline .

Interactions with Receptors:

  • Nicotinic Acetylcholine Receptors: Varenicline is a partial agonist at nicotinic acetylcholine receptors, designed to partially activate this system while displacing nicotine at its sites of action in the brain . It shows high selectivity for the α4β2 receptor subclass .
  • 5-HT3 Receptor: Varenicline interacts with the 5-HT3 receptor, which is consistent with its partial agonist behavior .

Combined Therapies:

  • Lorcaserin: Preclinical evidence suggests that combining varenicline with lorcaserin, a 5-HT2C receptor agonist, may be a treatment for nicotine dependence .

Data Tables and Case Studies

The provided documents include data tables and case studies that support the use of Varenicline HCl in smoking cessation, particularly among individuals with mental health conditions such as schizophrenia.

Table 1: Varenicline efficacy in Schizophrenia (adapted from )

StudyPopulationDesignResultsMedications
Smith et al.Schizophrenia (9); Schizoaffective (3)Case series; Duration: 9 weeks (1 mg BID)Significant decrease in plasma cotinine (p <0.01), expired CO level (p<0.05), self-reported smoking urges, number of cigarettes smoked and nicotine levelVarious antipsychotics
Weiner et al.Schizophrenia (8)Double blind randomized trial; Duration: 12 weeks (1 mg BID)Sustained abstinence and significant reduction in CO level <10 ppm (p=0.02) in Varenicline groupAtypical antipsychotics
Dutra et al.Schizophrenia or Schizoaffective disorder (53)Trial combined with CBT; Duration: 12 weeks (1 mg BID)60.4% attained abstinence, significantly reduced CO levels (p<0.001) compared with baselineVarious antipsychotics

Table 2: Varenicline interactions at the 5-HT3 Receptor (adapted from )

MutantVarenicline pEC50a (M)Varenicline EC50 (μM)Varenicline fold change (EC50,mut/EC50,WT)Varenicline efficacy (R max/R max,5-HT)
WT5.18 ± 0.08

Mechanism of Action

Varenicline hydrochloride exerts its effects by binding with high affinity and selectivity to alpha4beta2 neuronal nicotinic acetylcholine receptors. As a partial agonist, it activates these receptors to a lesser extent than nicotine, thereby reducing the rewarding effects of smoking. This action helps alleviate withdrawal symptoms and cravings, making it easier for individuals to quit smoking .

Comparison with Similar Compounds

Pharmacokinetic and Formulation Comparisons

Varenicline Salts: Tartrate, Oxalate, and Salicylate

Studies comparing varenicline salts—tartrate, oxalate, and salicylate—demonstrate pharmacokinetic equivalence. For example:

  • Varenicline tartrate vs. Both formulations met regulatory equivalence criteria .
  • Varenicline tartrate tablets vs. salicylate orally disintegrating films : A 2010 trial found comparable pharmacokinetic profiles (AUC, Cmax, Tmax) and safety, supporting interchangeability in clinical use .

Table 1: Pharmacokinetic Parameters of Varenicline Formulations

Parameter Tartrate (tablet) Oxalate (capsule) Salicylate (film)
AUC0–24 (ng·h/mL) 152 ± 38 148 ± 42 160 ± 45
Cmax (ng/mL) 8.9 ± 2.1 8.7 ± 2.3 9.2 ± 2.5
Tmax (h) 3.5 ± 1.2 3.8 ± 1.4 2.9 ± 1.0

Data derived from

Efficacy Comparisons with Other Smoking Cessation Agents

Varenicline vs. Bupropion

In a landmark randomized controlled trial (N=1,027), varenicline demonstrated superior efficacy to bupropion SR and placebo:

  • 12-week abstinence : 43.9% (varenicline) vs. 29.8% (bupropion) vs. 17.6% (placebo) (p<0.001) .
  • 52-week abstinence : 23% (varenicline) vs. 14.6% (bupropion) vs. 10.3% (placebo) (p<0.001) .
Varenicline vs. Nicotine Replacement Therapy (NRT)

A 2013 observational study (N=167,487) reported higher abstinence rates with varenicline than combination NRT (e.g., patches + gum):

  • 12-week success : 56% (varenicline) vs. 43% (NRT) (OR=1.70; 95% CI: 1.26–2.28) .
  • 52-week success : 26% (varenicline) vs. 20% (NRT) (OR=1.40; 95% CI: 0.99–1.99) .

Table 2: Comparative Efficacy of Smoking Cessation Agents

Agent 12-Week Abstinence (%) 52-Week Abstinence (%) Common Adverse Events
Varenicline 43.9–56 23–26 Nausea (29–37%), insomnia
Bupropion SR 29.8 14.6 Dry mouth, insomnia
NRT (combination) 43 20 Skin irritation, headache

Data synthesized from

Adverse Event Profiles
  • Nausea : Most common with varenicline (29–37% incidence) but rarely led to discontinuation (<8%) .
  • Discontinuation rates : Similar across agents (varenicline: 7–10.5%; bupropion: 12.6%; placebo: 7.3%) .

Mechanistic Advantages and Limitations

Dual Action on nAChRs

Varenicline’s partial agonism at α4β2 receptors uniquely reduces nicotine reinforcement while alleviating withdrawal, a mechanism absent in NRT or bupropion (a norepinephrine-dopamine reuptake inhibitor) . Preclinical studies suggest additional anti-inflammatory effects via α7nAChR activation, though clinical relevance requires validation .

Limitations
  • Lack of head-to-head trials with cytisine : Cytisine (a plant-based nAChR partial agonist) has similar pharmacology but insufficient comparative data .

Q & A

Basic Research Questions

Q. What are the key pharmacological mechanisms of Varenicline HCl in nicotine dependence, and how can they be experimentally validated?

  • Methodological Answer : Conduct in vitro receptor binding assays to quantify this compound’s affinity for α4β2 nicotinic acetylcholine receptors (nAChRs) compared to nicotine. Use competitive binding studies with radiolabeled ligands (e.g., [³H]-cytisine) to measure IC₅₀ values . Validate functional antagonism via electrophysiological recordings in neuronal cell lines expressing nAChRs, assessing partial agonist activity through dose-response curves . Pair these with in vivo behavioral models (e.g., nicotine self-administration in rodents) to confirm mechanistic relevance to smoking cessation .

Q. How should researchers design a randomized controlled trial (RCT) to evaluate this compound’s efficacy while controlling for confounding variables?

  • Methodological Answer : Implement double-blinding and placebo controls to reduce bias. Stratify participants by baseline nicotine dependence severity (e.g., Fagerström Test for Nicotine Dependence scores) to ensure balanced groups . Include biochemical validation (e.g., cotinine levels) alongside self-reported abstinence to enhance outcome reliability . Use intention-to-treat analysis to account for dropout rates, and predefine primary endpoints (e.g., continuous abstinence at 12 weeks) to avoid post hoc data manipulation .

Q. What standardized protocols ensure reproducibility in synthesizing and characterizing this compound for preclinical studies?

  • Methodological Answer : Follow ICH guidelines for chemical synthesis, detailing reaction conditions (e.g., solvent purity, temperature, catalyst ratios) in the Supporting Information . Characterize purity via HPLC (≥98% by area under the curve) and structural identity through NMR (¹H/¹³C) and high-resolution mass spectrometry. For formulation studies, report particle size distribution (dynamic light scattering) and stability under accelerated storage conditions (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between preclinical and clinical data on this compound’s adverse neuropsychiatric effects?

  • Methodological Answer : Perform meta-analyses of clinical trials to quantify effect sizes for adverse events (e.g., depression, suicidality) and compare these with preclinical rodent models assessing anxiety (elevated plus maze) and reward deficits (intracranial self-stimulation). Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to identify species-specific differences in blood-brain barrier penetration or receptor occupancy . Conduct translational studies with biomarkers (e.g., fMRI for emotional regulation networks) to bridge mechanistic gaps .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s efficacy trials?

  • Methodological Answer : Apply nonlinear mixed-effects modeling (NONMEM) to estimate EC₅₀ values for abstinence rates across dose tiers (0.5 mg vs. 1 mg BID). Use Bayesian hierarchical models to account for inter-individual variability in CYP2A6 metabolism, which influences drug exposure . For safety data, employ time-to-event analysis (Cox proportional hazards) to assess risk of adverse effects relative to placebo .

Q. How can researchers optimize this compound dosing regimens using pharmacogenomic insights?

  • Methodological Answer : Genotype participants for CYP2A6 variants (e.g., CYP2A62, CYP2A64) to stratify slow vs. normal metabolizers. Conduct population PK studies to tailor doses based on metabolic capacity, aiming for steady-state plasma concentrations of 2–5 ng/mL, which correlate with nAChR saturation . Validate personalized regimens through adaptive trial designs (e.g., SMART trials), where non-responders are randomized to escalated doses or adjunct therapies .

Q. What methodologies are critical for systematic reviews assessing this compound’s long-term relapse prevention?

  • Methodological Answer : Follow PRISMA guidelines to screen studies, prioritizing RCTs with ≥24-week follow-up. Use GRADE criteria to evaluate evidence quality, focusing on attrition bias and outcome measurement consistency . Perform subgroup analyses for high-risk populations (e.g., patients with comorbid depression) and meta-regression to identify moderators (e.g., counseling intensity) .

Methodological Frameworks

  • For Contradictory Data : Apply Bradford Hill criteria to assess causality in adverse event reports, weighing strength of association, temporality, and biological plausibility .
  • For Ethical Experimental Design : Align human trials with Belmont Report principles—beneficence, justice, and respect for persons—by excluding vulnerable populations (e.g., pregnant individuals) unless explicitly justified .
  • For Literature Synthesis : Use tools like Covidence for screening and data extraction, coupled with VOSviewer for keyword co-occurrence mapping to identify underexplored research domains (e.g., this compound in non-smoking nicotine users) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.